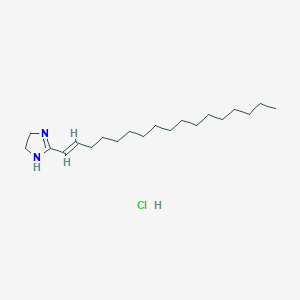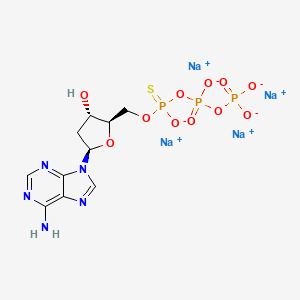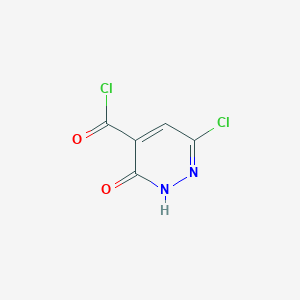
Heptanoic acid, 5-chloro-6-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, 5-chloro-6-oxo-, is an organic compound with the molecular formula C7H11ClO3 It is a derivative of heptanoic acid, characterized by the presence of a chlorine atom and a ketone group on the sixth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 5-chloro-6-oxo-, typically involves the chlorination of heptanoic acid followed by oxidation. One common method is the reaction of heptanoic acid with thionyl chloride to introduce the chlorine atom, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to form the ketone group.
Industrial Production Methods: Industrial production of heptanoic acid, 5-chloro-6-oxo-, may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: Heptanoic acid, 5-chloro-6-oxo-, can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptanoic acid, 5-chloro-6-oxo-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptanoic acid, 5-chloro-6-oxo-, involves its interactions with molecular targets such as enzymes and receptors. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Heptanoic acid, 5-chloro-6-oxo-, can be compared with other similar compounds such as:
Heptanoic acid: Lacks the chlorine atom and ketone group, resulting in different chemical properties and reactivity.
6-Oxoheptanoic acid:
Chloroheptanoic acids: Compounds with chlorine atoms at different positions, affecting their chemical behavior and uses.
Propiedades
Fórmula molecular |
C7H11ClO3 |
|---|---|
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
5-chloro-6-oxoheptanoic acid |
InChI |
InChI=1S/C7H11ClO3/c1-5(9)6(8)3-2-4-7(10)11/h6H,2-4H2,1H3,(H,10,11) |
Clave InChI |
WESSDJNCWDFINL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)

![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)






![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)


![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
